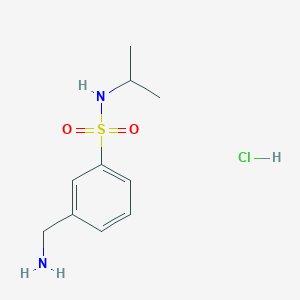
3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization Research on sulfonamide derivatives, including compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, has led to the synthesis and characterization of various compounds. For instance, studies have reported the synthesis of sulfonamide-based Schiff bases and their crystal structures, indicating the versatility of sulfonamide compounds in forming stable and structurally diverse molecules. These compounds have been characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray crystallography, providing detailed insights into their molecular structures and properties (Subashini et al., 2009).
Modification of Polymers Sulfonamide derivatives have also been utilized in the modification of polymers to enhance their properties. For example, polyvinyl alcohol/acrylic acid hydrogels were modified with sulfonamide compounds, leading to increased swelling and potentially offering applications in medical fields due to their improved thermal stability and biological activities (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Activities Sulfonamide-based compounds have shown significant antibacterial and antifungal activities. New Schiff bases synthesized from sulfamethoxazole and sulfathiazole demonstrated promising activities against various pathogens, suggesting their potential in developing new antimicrobial agents. These findings are supported by molecular docking studies, which help to understand the interaction between these compounds and target proteins (Mondal et al., 2015).
Chemical Stability and Tautomerism The study of sulfonamide derivatives also extends to understanding their chemical stability and tautomerism. Research on 1,2,4-triazine-containing sulfonamide derivatives highlighted the coexistence of different tautomeric forms, influenced by the solvent's polarity. These studies provide insights into the chemical behavior of sulfonamide compounds under various conditions, which is crucial for their application in different scientific and industrial fields (Branowska et al., 2022).
Anticancer Agents Sulfonamide compounds have been explored as anticancer agents, demonstrating the ability to synthesize novel compounds with potential therapeutic applications. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides showed potent cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Redda et al., 2011).
Propriétés
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUMJPAVXNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

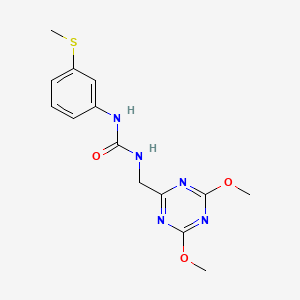
![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)
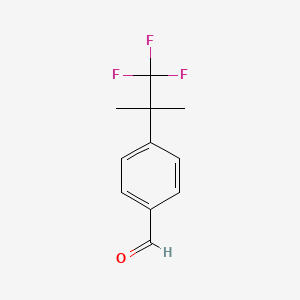
![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)
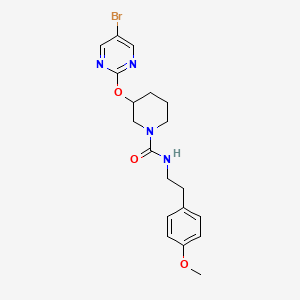
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)
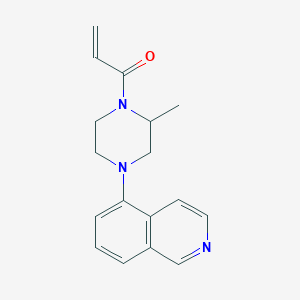

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)
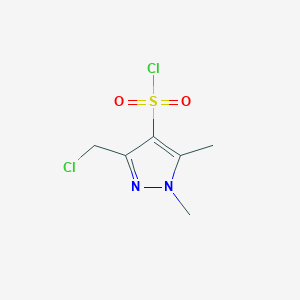
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)
![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)
